

Spectroscopic analysis of Disodium (tetrapropenyl)succinate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *Disodium (tetrapropenyl)succinate*

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Spectroscopic Analysis of Disodium (tetrapropenyl)succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disodium (tetrapropenyl)succinate**. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies. It serves as a practical resource for the characterization and quality control of **Disodium (tetrapropenyl)succinate** in a research and development setting.

Introduction

Disodium (tetrapropenyl)succinate (CAS No. 94086-60-9) is a salt of a dicarboxylic acid with a molecular formula of $C_{16}H_{20}Na_2O_4$ and a molecular weight of 322.31 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a succinate backbone with four propenyl substituents, suggests its potential use as a surfactant or an intermediate in chemical synthesis. [\[4\]](#)[\[5\]](#) Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its structure. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Disodium (tetrapropenyl)succinate**. These predictions are derived from the analysis of similar structures, such as disodium succinate and various alkenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------------------------|
| ~ 5.5 - 6.0 | m | 8H | -CH=CH- (vinyl protons) |
| ~ 1.6 - 1.8 | d | 12H | CH ₃ -CH= (methyl protons) |

Solvent: D₂O

Table 2: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------|
| ~ 180 - 185 | C=O (carboxylate) |
| ~ 125 - 135 | -CH=CH- (vinyl carbons) |
| ~ 60 - 65 | C-(C=O) (quaternary carbon) |
| ~ 18 - 22 | CH ₃ - |

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|---|
| ~ 3020 - 3080 | Medium | =C-H stretch |
| ~ 2910 - 2980 | Medium | C-H stretch (methyl) |
| ~ 1640 - 1680 | Medium to Weak | C=C stretch |
| ~ 1550 - 1610 | Strong | Asymmetric C=O stretch (carboxylate) |
| ~ 1400 - 1450 | Strong | Symmetric C=O stretch (carboxylate) |
| ~ 960 - 980 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

For the analysis of the corresponding free acid, 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioic acid (C₁₆H₂₂O₄, Exact Mass: 278.1518), the following ions would be expected in a high-resolution mass spectrum.

Table 4: Predicted High-Resolution Mass Spectrometry Data (for the corresponding acid)

| Adduct | m/z |
|-----------------------|----------|
| [M+H] ⁺ | 279.1591 |
| [M+Na] ⁺ | 301.1410 |
| [M-H] ⁻ | 277.1445 |
| [M+HCOO] ⁻ | 323.1500 |

Data predicted for the free acid form.[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Disodium (tetrapropenyl)succinate**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Materials:

- **Disodium (tetrapropenyl)succinate** sample
- Deuterium oxide (D_2O)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Protocol:

- Weigh approximately 10-20 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of D_2O in a small vial.
- Gently vortex the vial to ensure complete dissolution.
- If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.^[7]
- Carefully place the NMR tube into the spectrometer's spinner turbine.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra. For D_2O , the residual HDO peak can be used as a reference for the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **Disodium (tetrapropenyl)succinate** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Ethanol or acetone for cleaning

Protocol:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum, including baseline correction and peak picking.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the corresponding free acid.

Materials:

- **Disodium (tetrapropenyl)succinate** sample

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Syringe filters (0.22 µm)
- Autosampler vials

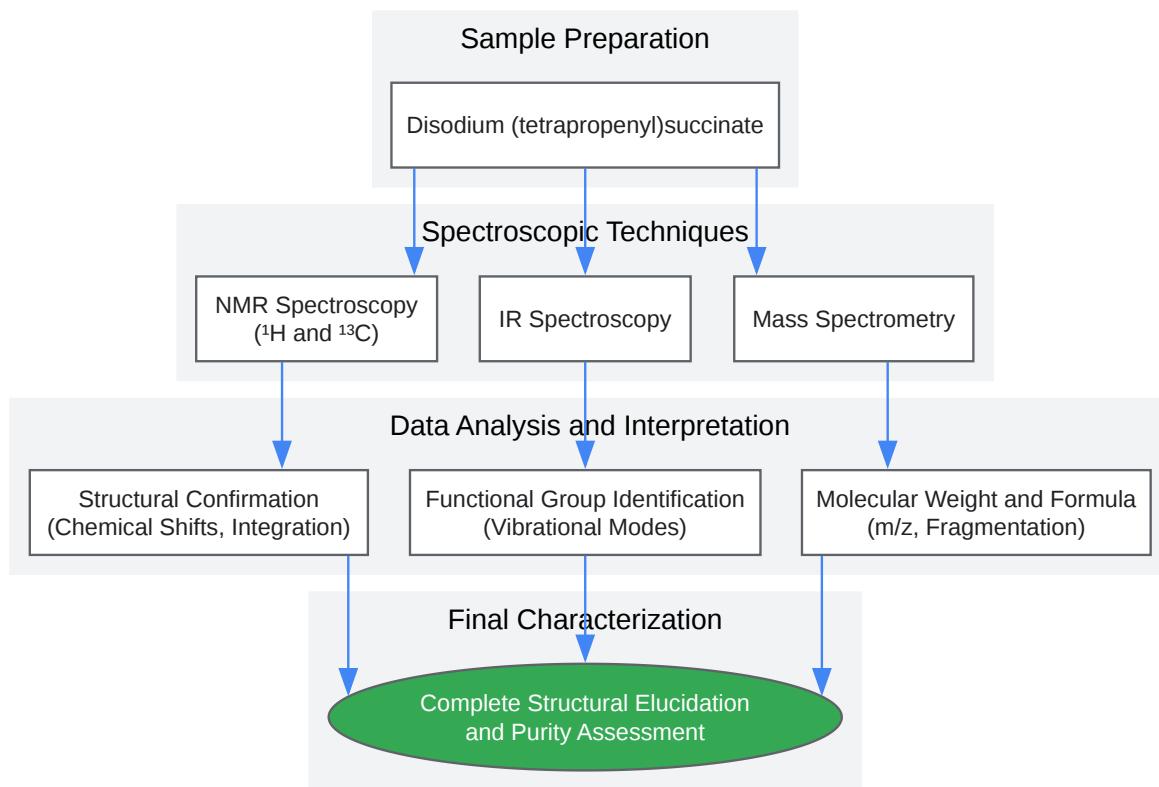
Protocol:

- To analyze the free acid, dissolve a small amount of the sample in a solution of 0.1% formic acid in water/methanol. The acid will protonate the carboxylate groups.
- The presence of sodium salts can suppress ionization; therefore, sample dilution or desalting using techniques like solid-phase extraction may be necessary for optimal results.[\[8\]](#)[\[9\]](#)
- Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
- Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Acquire spectra in both positive and negative ion modes to observe different adducts.
- Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.[\[10\]](#)

Logical and Experimental Workflows

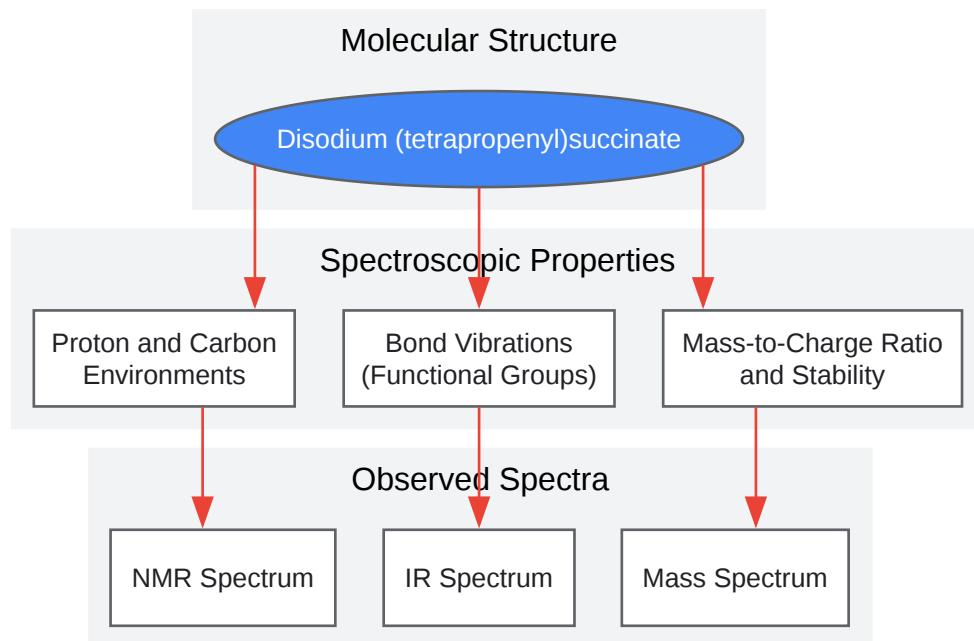
The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic Analysis Workflow

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Caption: Overall workflow for the spectroscopic analysis.

Logical Relationship of Spectroscopic Data

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Caption: Relationship between structure and spectral data.

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